Cas no 1926163-29-2 (Tyr-Uroguanylin (mouse, rat))

Tyr-Uroguanylin (mouse, rat) 化学的及び物理的性質
名前と識別子
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- Tyr-Uroguanylin (mouse, rat)
- H-Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys-OH
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- MDL: MFCD02261950
- インチ: 1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1
- InChIKey: KIPAZOCVWKWHQY-WRDWYYEZSA-N
- ほほえんだ: S1C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C(N([H])[H])=O)C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])C([H])(C(=O)O[H])C([H])([H])S1)=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])SSC([H])([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])C(N([H])[C@]([H])(C(N2[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O)=O)=O)=O)=O)=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 24
- 水素結合受容体数: 32
- 重原子数: 117
- 回転可能化学結合数: 28
- 複雑さ: 3560
- トポロジー分子極性表面積: 817
- 疎水性パラメータ計算基準値(XlogP): -7
Tyr-Uroguanylin (mouse, rat) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB477467-0.5mg |
Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH); . |
1926163-29-2 | 0.5mg |
€1271.50 | 2024-08-03 | ||
abcr | AB477467-0,5 mg |
Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH); . |
1926163-29-2 | 05mg |
€1,271.50 | 2023-04-20 | ||
abcr | AB477467-0.50,5mg |
Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH); . |
1926163-29-2 | 0.50,5mg |
€1271.50 | 2024-04-18 |
Tyr-Uroguanylin (mouse, rat) 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
Tyr-Uroguanylin (mouse, rat)に関する追加情報
Research Brief on Tyr-Uroguanylin (mouse, rat) and Compound 1926163-29-2: Recent Advances and Implications
Tyr-Uroguanylin (mouse, rat) is a peptide analog of uroguanylin, a natriuretic hormone that plays a critical role in fluid and electrolyte homeostasis. Recent studies have highlighted its potential therapeutic applications in gastrointestinal disorders, renal diseases, and metabolic syndromes. The compound 1926163-29-2, a small molecule with a unique chemical structure, has emerged as a promising candidate for modulating the guanylate cyclase-C (GC-C) receptor pathway, which is the primary target of uroguanylin. This research brief synthesizes the latest findings on these two entities, focusing on their mechanisms of action, preclinical efficacy, and potential clinical applications.
A recent study published in the Journal of Pharmacology and Experimental Therapeutics investigated the pharmacokinetic and pharmacodynamic properties of Tyr-Uroguanylin (mouse, rat) in rodent models of irritable bowel syndrome (IBS). The study demonstrated that Tyr-Uroguanylin significantly reduced visceral hypersensitivity and improved intestinal barrier function, suggesting its potential as a novel therapeutic for IBS. The researchers also noted that the peptide exhibited a favorable safety profile, with no observed adverse effects at therapeutic doses. These findings align with earlier reports on the role of uroguanylin in gut-brain axis modulation.
In parallel, compound 1926163-29-2 has garnered attention for its ability to selectively activate the GC-C receptor, as evidenced by in vitro and in vivo studies. A 2023 paper in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and optimization of 1926163-29-2, highlighting its enhanced stability and bioavailability compared to earlier analogs. The compound demonstrated potent diuretic and natriuretic effects in rat models, with a mechanism distinct from traditional loop diuretics. This positions 1926163-29-2 as a potential candidate for treating hypertension and congestive heart failure, particularly in patients resistant to conventional therapies.
Combining these insights, researchers are now exploring synergistic approaches using Tyr-Uroguanylin (mouse, rat) and 1926163-29-2 to target multiple facets of the GC-C pathway. A collaborative study between academic and industry partners is currently underway to evaluate the efficacy of this dual-targeting strategy in polycystic kidney disease (PKD) models. Preliminary data suggest that the combination therapy may reduce cyst growth and fibrosis more effectively than single-agent treatments, though further validation is required.
Despite these promising developments, challenges remain in translating these findings to clinical settings. For instance, the oral bioavailability of Tyr-Uroguanylin (mouse, rat) remains suboptimal, necessitating formulation advancements or alternative delivery methods. Similarly, the long-term safety of 1926163-29-2 in chronic disease models has yet to be fully characterized. Future research directions include structural optimization of both compounds, detailed mechanistic studies, and expanded preclinical testing in disease-relevant models.
In conclusion, Tyr-Uroguanylin (mouse, rat) and compound 1926163-29-2 represent exciting avenues for therapeutic intervention in GC-C-related disorders. Their unique mechanisms and complementary effects offer potential for innovative treatment paradigms. Continued investment in research and development will be crucial to overcoming current limitations and unlocking their full clinical potential.
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